molecular formula C13H14N2O3 B1336357 (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid CAS No. 1015844-54-8

(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid

Cat. No.: B1336357
CAS No.: 1015844-54-8
M. Wt: 246.26 g/mol
InChI Key: ISLFLORXZORDPO-UHFFFAOYSA-N
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Description

(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1-m-tolyl-1H-pyrazole with a suitable acetic acid derivative in the presence of a catalyst. The reaction conditions may include:

  • Temperature: 80-120°C
  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst such as sulfuric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters and purification steps is crucial to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science: Component in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid
  • (5-Hydroxy-3-methyl-1-p-tolyl-1H-pyrazol-4-yl)-acetic acid

Uniqueness

(5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-[5-methyl-2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-4-3-5-10(6-8)15-13(18)11(7-12(16)17)9(2)14-15/h3-6,14H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLFLORXZORDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=C(N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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